![molecular formula C19H23N3O3S2 B4713117 N-(3,5-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4713117.png)
N-(3,5-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide
Overview
Description
N-(3,5-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a hydrazine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It also inhibits the growth of tumors by suppressing the expression of angiogenic factors and inhibiting the formation of blood vessels.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to regulate glucose metabolism and reduce inflammation, making it a potential therapeutic agent for diabetes and inflammation-related diseases. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth, making it a potential anti-cancer agent.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3,5-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide in lab experiments include its potential therapeutic applications in various diseases, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the research on N-(3,5-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide. These include further studies on its mechanism of action, its potential therapeutic applications in other diseases, and the development of more efficient synthesis methods. Additionally, the compound could be studied for its potential use in combination therapy with other anti-cancer agents to enhance its anti-cancer activity.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Additionally, it has been shown to have anti-diabetic and anti-inflammatory effects by regulating glucose metabolism and reducing inflammation.
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-13-6-4-5-7-14(13)11-27-12-18(23)21-22-19(26)20-15-8-16(24-2)10-17(9-15)25-3/h4-10H,11-12H2,1-3H3,(H,21,23)(H2,20,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVYHJFFEZWVPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NNC(=S)NC2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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